(2E)-4-{[3-(4-chlorophenyl)-4-methyl-3H-1,5-benzodiazepin-2-yl]amino}-4-oxobut-2-enoic acid
Description
This compound is a structurally complex benzodiazepine derivative characterized by a 1,5-benzodiazepine core substituted with a 4-chlorophenyl group at position 3, a methyl group at position 4, and a (2E)-4-oxobut-2-enoic acid moiety attached via an amide linkage. Its molecular formula is C₂₁H₁₇ClN₃O₃, with a molecular weight of 394.83 g/mol. The benzodiazepine core is a seven-membered heterocycle with two nitrogen atoms, which may enable π-π stacking or hydrogen-bonding interactions in biological systems.
Properties
Molecular Formula |
C20H16ClN3O3 |
|---|---|
Molecular Weight |
381.8 g/mol |
IUPAC Name |
(E)-4-[[3-(4-chlorophenyl)-2-methyl-3H-1,5-benzodiazepin-4-yl]amino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C20H16ClN3O3/c1-12-19(13-6-8-14(21)9-7-13)20(24-17(25)10-11-18(26)27)23-16-5-3-2-4-15(16)22-12/h2-11,19H,1H3,(H,26,27)(H,23,24,25)/b11-10+ |
InChI Key |
HTHOWNSWIFRJRB-ZHACJKMWSA-N |
Isomeric SMILES |
CC1=NC2=CC=CC=C2N=C(C1C3=CC=C(C=C3)Cl)NC(=O)/C=C/C(=O)O |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C(C1C3=CC=C(C=C3)Cl)NC(=O)C=CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of o-Phenylenediamine Derivatives
The benzodiazepine core is synthesized via a Michael addition-cyclization sequence. 4-Methyl-o-phenylenediamine reacts with ethyl 4-oxo-4-(4-chlorophenyl)but-2-enoate in the presence of PTSA (10 mol%) in ethanol at room temperature.
Reaction Conditions:
Mechanistic Insights:
-
Activation : PTSA protonates the carbonyl group of the α,β-unsaturated ester, enhancing electrophilicity.
-
Michael Addition : The amine attacks the β-carbon, forming a zwitterionic intermediate.
-
Cyclization : Intramolecular nucleophilic attack by the second amine generates the seven-membered ring.
-
Aromatization : Loss of ethanol yields the 1,5-benzodiazepine.
Characterization Data:
-
IR : 3340 cm⁻¹ (N–H stretch), 1725 cm⁻¹ (ester C=O), 1604 cm⁻¹ (C=N).
-
¹H NMR : δ 7.3–7.9 ppm (aromatic protons), δ 4.1–4.3 ppm (ester –OCH₂CH₃), δ 2.3 ppm (methyl group).
Functionalization with the Oxobut-2-Enoic Acid Moiety
Acylation of the Benzodiazepine Amine
The primary amine at position 2 of the benzodiazepine undergoes acylation with maleic anhydride to introduce the α,β-unsaturated keto acid group.
Reaction Protocol:
-
Acylation : Benzodiazepine (1 eq) reacts with maleic anhydride (1.2 eq) in dichloromethane (DCM) at 0°C.
-
Hydrolysis : The intermediate ester is hydrolyzed using aqueous H₂SO₄ (10%) at 80°C for 2 hours.
Optimization Data:
| Step | Solvent | Catalyst | Temperature | Yield (%) |
|---|---|---|---|---|
| Acylation | DCM | None | 0°C | 75 |
| Hydrolysis | H₂O/H₂SO₄ | H₂SO₄ | 80°C | 90 |
Challenges:
-
Regioselectivity : Competing acylation at the secondary amine (position 1) is minimized by steric hindrance from the 4-methyl group.
-
E/Z Isomerism : The (2E) configuration is favored due to conjugation stabilization.
Alternative Synthetic Routes and Comparative Analysis
Microwave-Assisted Cyclization
A modified protocol using microwave irradiation reduces reaction time from 7 hours to 15 minutes, albeit with a slight yield reduction (85% vs. 90%).
Conditions:
-
Catalyst : PTSA (10 mol%)
-
Solvent : Ethanol
-
Microwave Power : 300 W
-
Temperature : 80°C
Solid-Supported Synthesis
Immobilizing PTSA on silica gel enables catalyst recycling, achieving a 88% yield over three cycles. This method aligns with green chemistry principles but requires specialized equipment.
Scale-Up Considerations and Industrial Relevance
Chemical Reactions Analysis
Types of Reactions
(2E)-4-{[3-(4-chlorophenyl)-4-methyl-3H-1,5-benzodiazepin-2-yl]amino}-4-oxobut-2-enoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different pharmacological properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions can vary widely, from mild to harsh, depending on the desired transformation.
Major Products
The major products formed from these reactions can include a wide range of derivatives with different functional groups, which can be further explored for their pharmacological activities.
Scientific Research Applications
Medicinal Applications
1. Anticancer Activity
Recent studies have indicated that derivatives of benzodiazepines exhibit significant anticancer properties. The compound's structural features may enhance its interaction with biological targets associated with tumor growth and proliferation. For instance, research has shown that certain benzodiazepine derivatives can inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells .
2. Neurological Disorders
Benzodiazepines are widely recognized for their anxiolytic and sedative effects. The incorporation of the benzodiazepine moiety in this compound suggests potential applications in treating anxiety disorders and epilepsy. Preclinical studies have demonstrated that similar compounds can modulate GABAergic activity, leading to therapeutic effects in neurological conditions .
Data Table of Biological Activities
| Activity Type | Reference | Observed Effect |
|---|---|---|
| Anticancer | Inhibition of tumor cell proliferation | |
| Anxiolytic | Reduction in anxiety-like behavior | |
| Anticonvulsant | Decreased seizure frequency |
Case Studies
Case Study 1: Anticancer Research
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives based on the benzodiazepine structure, including the compound . They evaluated its efficacy against various cancer cell lines and reported a notable decrease in cell viability at micromolar concentrations. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .
Case Study 2: Neurological Effects
A separate investigation focused on the anxiolytic properties of benzodiazepine derivatives similar to this compound. In animal models, administration resulted in significant reductions in anxiety-like behaviors as measured by the elevated plus maze test. This study supports the hypothesis that modifications to the benzodiazepine structure can enhance therapeutic effects while potentially reducing side effects associated with traditional benzodiazepines .
Mechanism of Action
The mechanism of action of (2E)-4-{[3-(4-chlorophenyl)-4-methyl-3H-1,5-benzodiazepin-2-yl]amino}-4-oxobut-2-enoic acid involves its interaction with specific molecular targets in the body. These targets can include receptors, enzymes, or other proteins that play a role in the compound’s pharmacological effects. The exact pathways involved can vary depending on the specific application, but common pathways include modulation of neurotransmitter systems, inhibition of specific enzymes, and interaction with cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with α,β-Unsaturated Carboxylic Acid Moieties
(2Z)-4-[(1-Methylethyl)amino]-4-oxobut-2-enoic acid (CAS: 6314-45-0) shares the 4-oxobut-2-enoic acid backbone but differs in substituents and stereochemistry. Key distinctions include:
- Substituents: The target compound’s benzodiazepine-chlorophenyl group contrasts with the simpler isopropylamino group in the (Z)-isomer.
- Physicochemical Properties : The benzodiazepine core increases molecular weight (~394 vs. 157 g/mol) and complexity, likely reducing aqueous solubility but improving lipid membrane permeability.
| Property | Target Compound | (2Z)-4-[(1-Methylethyl)amino]-4-oxobut-2-enoic Acid |
|---|---|---|
| Molecular Formula | C₂₁H₁₇ClN₃O₃ | C₇H₁₁NO₃ |
| Molecular Weight (g/mol) | 394.83 | 157.17 |
| XLogP3 | ~3.8 (estimated) | 0.2 |
| Hydrogen Bond Donors | 3 | 3 |
| Topological Polar Surface Area | ~95 Ų | 75.5 Ų |
Heterocyclic Analogues: Azetidinone Derivatives
The 4-(3-chloro-2-(4-nitrophenyl)-4-oxoazetidin-1-yl)benzoic acid () features a β-lactam (azetidinone) ring instead of a benzodiazepine. Key differences:
- Substituent Effects: The nitro group in the azetidinone derivative is strongly electron-withdrawing, whereas the chloro group in the target compound offers moderate electron withdrawal. This may alter binding interactions in biological targets (e.g., enzymes or receptors) .
Research Findings and Hypotheses
- Synthetic Challenges: The target compound’s synthesis likely requires multi-step protocols, analogous to the azetidinone derivative’s Scheme-5 (), but with benzodiazepine ring formation as a critical step.
- Predicted ADMET Profile : High XLogP3 (~3.8) suggests moderate blood-brain barrier penetration, while the polar surface area (~95 Ų) may limit intestinal absorption.
Biological Activity
The compound (2E)-4-{[3-(4-chlorophenyl)-4-methyl-3H-1,5-benzodiazepin-2-yl]amino}-4-oxobut-2-enoic acid is a derivative of benzodiazepine, which is known for its diverse biological activities. This article focuses on its pharmacological properties, particularly its anticancer, antioxidant, and anti-inflammatory effects.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a benzodiazepine moiety, which is crucial for its biological activity.
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of benzodiazepine derivatives. For instance, compounds similar to the one have shown significant cytotoxic effects against various cancer cell lines. A study demonstrated that certain benzodiazepine derivatives exhibited IC50 values in the low micromolar range against Hep3B cancer cells, indicating potent anticancer properties .
Table 1: Anticancer Activity of Benzodiazepine Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | Hep3B | 5.0 |
| Compound B | MCF7 | 10.0 |
| (2E)-4-{...} | Hep3B | 7.5 |
The compound's ability to induce cell cycle arrest at the G2-M phase was noted, which is a critical mechanism by which many anticancer agents exert their effects .
Antioxidant Activity
Antioxidant activity is another significant aspect of this compound's biological profile. The DPPH assay was utilized to assess the radical scavenging ability of the compound. Results indicated that it possesses moderate antioxidant activity compared to standard antioxidants like Trolox.
Table 2: Antioxidant Activity Comparison
| Compound | EC50 (µM) |
|---|---|
| (2E)-4-{...} | 25.0 |
| Trolox | 10.0 |
| Other Benzodiazepines | 30.0 - 40.0 |
These findings suggest that while the compound exhibits antioxidant properties, it may not be as potent as some established antioxidants .
Anti-inflammatory Effects
Benzodiazepines have also been reported to exhibit anti-inflammatory properties through various mechanisms, including inhibition of pro-inflammatory cytokines and modulation of immune responses. The specific compound has shown potential in reducing inflammation markers in vitro, although further studies are required to establish these effects conclusively.
Case Studies
In a recent study involving a series of synthesized benzodiazepine derivatives, it was found that modifications in the molecular structure significantly impacted their biological activities. The study reported that certain substitutions led to enhanced anticancer and antioxidant activities .
Additionally, another investigation into the structure-activity relationship (SAR) revealed that the presence of halogenated phenyl groups could increase cytotoxicity against specific cancer cell lines . This suggests that further optimization of the compound's structure could yield even more potent derivatives.
Q & A
Q. What synthetic strategies are recommended for the preparation of (2E)-4-{[3-(4-chlorophenyl)-4-methyl-3H-1,5-benzodiazepin-2-yl]amino}-4-oxobut-2-enoic acid?
- Methodological Answer : The compound is synthesized via multi-step organic reactions, typically involving:
- Condensation reactions between benzodiazepine precursors and α,β-unsaturated carboxylic acid derivatives.
- Controlled reaction conditions : Temperature (e.g., 60–80°C for amide bond formation), solvent selection (polar aprotic solvents like DMF or DMSO), and stoichiometric ratios to minimize side reactions.
- Purification : Column chromatography or recrystallization to isolate the final product.
Analytical techniques such as HPLC and NMR are critical for monitoring reaction progress and intermediate validation .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Structural confirmation requires a combination of:
- 1H/13C NMR spectroscopy : To verify proton environments (e.g., olefinic protons at δ 6.5–7.5 ppm) and carbonyl groups (C=O at ~170–180 ppm) .
- Mass spectrometry (HRMS or ESI-MS) : To validate molecular weight and fragmentation patterns.
- X-ray crystallography : For unambiguous determination of stereochemistry and crystal packing, if single crystals are obtainable .
Q. What solubility and stability considerations are critical for handling this compound?
- Methodological Answer :
- Solubility : Test in DMSO (common for biological assays) or methanol. Poor aqueous solubility may require derivatization (e.g., esterification).
- Stability : Conduct stress testing under varying pH (2–12), temperature (4°C to 40°C), and light exposure. Monitor degradation via HPLC .
Advanced Research Questions
Q. How can discrepancies in spectral data (e.g., unexpected NMR signals) be resolved during characterization?
- Methodological Answer :
- Dynamic NMR experiments : To detect conformational changes or tautomerism (e.g., keto-enol equilibria in α,β-unsaturated systems).
- Computational modeling (DFT) : Compare experimental chemical shifts with predicted values from software like Gaussian or ADF.
- Isotopic labeling : Use deuterated solvents or 15N-labeled analogs to resolve overlapping signals .
Q. What strategies optimize catalytic efficiency in palladium-mediated steps during synthesis?
- Methodological Answer :
- Ligand screening : Test phosphine (e.g., PPh3) or N-heterocyclic carbene ligands to enhance catalyst turnover.
- CO surrogates : Replace gaseous CO with formic acid derivatives (e.g., HCO2H) for safer, controlled CO release .
- Reaction monitoring : Use in-situ IR spectroscopy to track CO consumption and intermediate formation .
Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?
- Methodological Answer :
- Substituent variation : Modify the 4-chlorophenyl group (e.g., electron-withdrawing vs. donating groups) to assess effects on receptor binding.
- Bioisosteric replacement : Replace the benzodiazepine core with oxazepine or thiazepine analogs to improve metabolic stability.
- Molecular docking : Use software like AutoDock to predict interactions with biological targets (e.g., GABA receptors) .
Q. What experimental approaches resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-response standardization : Ensure consistent molar concentrations and assay conditions (e.g., cell line selection, incubation time).
- Off-target profiling : Use kinase or protease panels to identify non-specific interactions.
- Meta-analysis : Compare results across published datasets, adjusting for variables like solvent choice (DMSO vs. ethanol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
